REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]1N=[C:9]([C:11]([Cl:14])([Cl:13])[Cl:12])[N:8]=C(C(Cl)(Cl)Cl)[N:6]=1.Cl>>[Cl:12][C:11]([Cl:14])([Cl:13])[C:9]#[N:8].[Cl:1][CH2:2][CH2:3][CH2:4][C:5]#[N:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2-amino-4-cyclopropyl-triazines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(γ-chloropropyl)4,6-bis-(trichloromethyl)-1,3,5-triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C#N)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2 mol |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]1N=[C:9]([C:11]([Cl:14])([Cl:13])[Cl:12])[N:8]=C(C(Cl)(Cl)Cl)[N:6]=1.Cl>>[Cl:12][C:11]([Cl:14])([Cl:13])[C:9]#[N:8].[Cl:1][CH2:2][CH2:3][CH2:4][C:5]#[N:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2-amino-4-cyclopropyl-triazines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(γ-chloropropyl)4,6-bis-(trichloromethyl)-1,3,5-triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C#N)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2 mol |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |